An In-depth Technical Guide to 6-Bromo-1-ethyl-1H-indole: Physicochemical Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 6-Bromo-1-ethyl-1H-indole: Physicochemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Among these, 6-bromo-1-ethyl-1H-indole is a valuable synthetic intermediate, offering a strategic platform for the development of novel therapeutic agents. The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, while the N-ethyl group modulates the compound's lipophilicity and metabolic stability. This guide provides a comprehensive overview of the physical and chemical characteristics of 6-bromo-1-ethyl-1H-indole, its synthesis, and its reactivity, tailored for professionals in drug discovery and chemical research.
Molecular Identity and Physicochemical Properties
6-Bromo-1-ethyl-1H-indole is an N-alkylated bromoindole that serves as a building block in organic synthesis. Its key identifiers and computed physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-bromo-1-ethylindole | [3] |
| CAS Number | 199589-20-3 | [3] |
| Molecular Formula | C₁₀H₁₀BrN | [3] |
| Molecular Weight | 224.10 g/mol | [3] |
| Canonical SMILES | CCN1C=CC2=C1C=C(C=C2)Br | [3] |
| Physical State | Not experimentally determined; likely a solid or oil at room temperature. | |
| Melting Point | Not experimentally determined. For comparison, the parent compound, 6-bromo-1H-indole, has a melting point of 92-96 °C. | |
| Boiling Point | Not experimentally determined. For comparison, a related compound, ethyl 6-bromo-1H-indole-3-carboxylate, has a boiling point of 394.7±22.0°C. | [4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide. |
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.5 ppm).[8] The protons on the indole core will appear in the aromatic region (around 6.5-7.8 ppm), with splitting patterns influenced by the bromine substituent.
-
¹³C NMR: The spectrum will display signals for the two carbons of the ethyl group and the eight carbons of the bromoindole core. The carbon bearing the bromine atom (C-6) will be significantly influenced by the halogen's electronegativity.
-
Infrared (IR) Spectroscopy: The IR spectrum of 6-bromo-1H-indole shows characteristic peaks for N-H stretching, which would be absent in the N-ethylated derivative.[7] The spectrum of the title compound is expected to feature prominent peaks corresponding to C-H stretching of the aromatic and alkyl groups, as well as C=C stretching of the aromatic rings.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis of 6-Bromo-1-ethyl-1H-indole
The most direct and common method for the synthesis of 6-bromo-1-ethyl-1H-indole is the N-alkylation of the readily available starting material, 6-bromo-1H-indole. This reaction typically involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an ethylating agent.[9]
Caption: Workflow for the synthesis of 6-bromo-1-ethyl-1H-indole.
Experimental Protocol: N-Ethylation of 6-Bromo-1H-indole
This protocol is a representative procedure based on standard N-alkylation methods for indoles.[9]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1H-indole (1.0 equivalent).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add ethyl iodide (or ethyl bromide, 1.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-bromo-1-ethyl-1H-indole.
Chemical Reactivity
The reactivity of 6-bromo-1-ethyl-1H-indole is primarily governed by the electron-rich nature of the indole ring system. The C-3 position is the most nucleophilic and therefore the most susceptible to electrophilic attack. The N-ethyl group, being electron-donating, further enhances the electron density of the ring compared to the parent indole.
Vilsmeier-Haack Formylation
A classic example of the reactivity of indoles is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C-3 position.[10][11] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[12]
Caption: Vilsmeier-Haack formylation of 6-bromo-1-ethyl-1H-indole.
This transformation is highly efficient and provides a straightforward route to 3-formylindoles, which are themselves versatile intermediates for further synthetic elaborations.[13]
Applications in Research and Drug Development
The 6-bromo-1-ethyl-1H-indole scaffold is of significant interest to medicinal chemists. The bromine atom at the 6-position is a key feature, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[14]
Derivatives of 6-bromoindole have been investigated for a range of therapeutic applications, including:
-
Antibacterial Agents: Certain 6-bromoindole derivatives have been identified as inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in hydrogen sulfide production in pathogenic bacteria. Inhibition of this enzyme can enhance the efficacy of existing antibiotics.[15]
-
Anticancer Agents: The indole nucleus is a "privileged scaffold" found in many anticancer drugs.[2] The ability to functionalize the 6-position of the indole ring allows for the synthesis of compounds that can target various biological pathways implicated in cancer.[14]
Safety and Handling
Based on the GHS hazard statements for 6-bromo-1-ethyl-1H-indole, the compound should be handled with care in a well-ventilated laboratory environment, preferably in a chemical fume hood.[16]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[17]
-
Conclusion
6-Bromo-1-ethyl-1H-indole is a strategically important building block in synthetic and medicinal chemistry. Its well-defined reactivity, particularly at the C-3 and C-6 positions, allows for the creation of diverse molecular architectures. As research into novel therapeutics continues, the utility of this and related bromoindoles in the development of new drugs for a variety of diseases is likely to expand.
References
-
MySkinRecipes. Ethyl 6-bromo-1H-indole-3-carboxylate. [Link]
-
National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
PubChem. 6-bromo-1-ethyl-1H-indole. [Link]
-
PubChem. 6-Bromoindole. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
ACS Publications. Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. [Link]
-
National Institutes of Health. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. [Link]
-
ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
MDPI. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. [Link]
-
National Institutes of Health. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. [Link]
-
YouTube. Vilsmeier–Haack reaction of indole. [Link]
-
Advanced Journal of Chemistry. Pharmacological Potential of Indole Derivatives: A Detailed Review. [Link]
-
Organic Reactions. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]
-
Bentham Science. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. [Link]
-
PubChem. 1-Ethyl-1H-indole. [Link]
-
PubChem. 2-bromo-1H-indole. [Link]
-
PubChem. 6-Bromo-1-methyl-1H-indole. [Link]
-
MDPI. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
Pharmaffiliates. 6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester. [Link]
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. benthamscience.com [benthamscience.com]
- 3. 6-bromo-1-ethyl-1H-indole | C10H10BrN | CID 18007603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 6-bromo-1H-indole-3-carboxylate [myskinrecipes.com]
- 5. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 6-Bromo-1H-indole(52415-29-9) IR Spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
